molecular formula C9H11BrN2O3 B13678891 6-Bromo-N,5-dimethoxy-N-methylpicolinamide

6-Bromo-N,5-dimethoxy-N-methylpicolinamide

Cat. No.: B13678891
M. Wt: 275.10 g/mol
InChI Key: URQDSJADXDTJNN-UHFFFAOYSA-N
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Description

6-Bromo-N,5-dimethoxy-N-methylpicolinamide is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.10 g/mol . This compound is known for its unique structure, which includes a bromine atom and two methoxy groups attached to a picolinamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,5-dimethoxy-N-methylpicolinamide typically involves the bromination of N,5-dimethoxy-N-methylpicolinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the picolinamide ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and ensure product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,5-dimethoxy-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or ketones .

Scientific Research Applications

6-Bromo-N,5-dimethoxy-N-methylpicolinamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Bromo-N,5-dimethoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N,5-dimethoxy-N-methylpicolinamide is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

6-bromo-N,5-dimethoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)6-4-5-7(14-2)8(10)11-6/h4-5H,1-3H3

InChI Key

URQDSJADXDTJNN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC(=C(C=C1)OC)Br)OC

Origin of Product

United States

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